FFN102 FFN102 Novel, pH responsive fluorescent false neurotransmitter (FFN). Rodent DAT and VMAT2 substrate. Enables two-photon microscopic imaging of localization and activity of dopaminergic presynaptic terminals in the striatum of mouse acute brain slice. More selective for dopaminergic synapses than FFN511. Exhibits greater fluorescence emission in neutral than acidic environments allowing optical measurement of synaptic vesicle content release. Sufficiently bright, photostable and suitable for two-photon fluorescence microscopy and standard fluorescent microscopy. Compatible with GFP tags.
FFN-102 is a fluorescent false neurotransmitter (FFN) that is a substrate for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2). It is a pH-dependent fluorescent probe that labels dopamine cell bodies, axons, and presynaptic terminals. It can also be used to monitor dopamine exocytosis. It has a pKa of 6.2 and displays pH-dependent excitation spectra of 340 and 370 nm at pH 5 and 7.4, respectively, which correspond to vesicular and cytoplasmic pH values. The emission spectrum of FFN-102 is pH-independent at 453 nm, but the intensity of emission is pH-dependent with a higher intensity at a pH of 7.4. FFN-102 inhibits DAT (13.6% at a concentration of 10 µM) and the serotonin (5-HT) receptor subtype 5-HT2c (Ki = ~3 µM) but does not bind to 37 other central nervous system receptors and transporters, including dopamine receptors, up to a concentration of 10 µM.
Fluorescent false neurotransmitter (FFN), enabling the visualization of neurotransmitter release at individual presynaptic terminals; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006344
InChI: InChI=1S/C11H10ClNO3.C2HF3O2/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;3-2(4,5)1(6)7/h3-5,14H,1-2,13H2;(H,6,7)
SMILES: C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN.C(=O)(C(F)(F)F)O
Molecular Formula: C13H11ClF3NO5
Molecular Weight: 353.68 g/mol

FFN102

CAS No.:

Cat. No.: VC0006344

Molecular Formula: C13H11ClF3NO5

Molecular Weight: 353.68 g/mol

* For research use only. Not for human or veterinary use.

FFN102 -

Specification

Molecular Formula C13H11ClF3NO5
Molecular Weight 353.68 g/mol
IUPAC Name 4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C11H10ClNO3.C2HF3O2/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;3-2(4,5)1(6)7/h3-5,14H,1-2,13H2;(H,6,7)
Standard InChI Key OGHPXKAKVMJGQH-UHFFFAOYSA-N
SMILES C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN.C(=O)(C(F)(F)F)O
Canonical SMILES C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN.C(=O)(C(F)(F)F)O

Introduction

Chemical Properties and Structure

Molecular Structure and Composition

FFN102 possesses a chemical structure designed to mimic dopamine while incorporating fluorescent properties. The full chemical name is 4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one trifluoroacetate . Its molecular formula is C11H10ClNO3·CF3CO2H, with a molecular weight of 353.68 Daltons . The structure includes key functional groups that facilitate both its dopamine-mimicking properties and its fluorescent capabilities.

Physical Properties

FFN102 is available as a solid compound with a purity typically exceeding 98% . It demonstrates excellent solubility in water, dissolving to concentrations up to 50 mM . This water solubility is advantageous for biological applications, allowing for straightforward preparation of working solutions for experimental use. The compound exhibits significant photostability, making it suitable for extended imaging sessions using both two-photon fluorescence microscopy and standard fluorescence microscopy techniques .

Table 1: Key Physical and Chemical Properties of FFN102

PropertyValue
Chemical FormulaC11H10ClNO3·CF3CO2H
Molecular Weight353.68 Daltons
Physical StateSolid
SolubilityWater-soluble up to 50 mM
CAS Number1234064-11-9
Purity>98%
FluorescencepH-dependent (higher in neutral than acidic environments)
Storage Conditions+4°C under desiccating conditions
Shelf LifeUp to 12 months when properly stored

Mechanism of Action

Interaction with Dopamine Transport Systems

FFN102 functions as a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), which are key proteins involved in dopamine recycling and storage . As a DAT substrate, FFN102 is actively transported from the extracellular space into dopaminergic neurons, similar to dopamine itself . This selective uptake mechanism ensures that FFN102 preferentially accumulates in dopaminergic neurons rather than other cell types, providing excellent specificity for visualizing the dopaminergic system .

Experimental evidence confirms FFN102's interaction with DAT. Cyclic voltammetry studies have shown that FFN102 prolongs the decay of evoked dopamine signals at concentrations of 4 μM and above, indicating its competitive interaction with dopamine for DAT binding sites . The estimated affinity of FFN102 for DAT is approximately 4.2 μM, making it a weaker DAT blocker compared to amphetamine or nomifensine . This moderate affinity is advantageous as it allows for effective labeling without significantly disrupting normal dopamine dynamics.

pH-Dependent Fluorescence

A distinguishing feature of FFN102 is its pH-responsive fluorescence. The compound exhibits greater fluorescence emission in neutral environments compared to acidic ones . This property is particularly valuable because synaptic vesicles maintain an acidic internal environment (pH ~5.5), while the extracellular space is relatively neutral (pH ~7.4). Consequently, FFN102's fluorescence is partially quenched while stored in acidic synaptic vesicles but becomes brighter upon release into the neutral extracellular space .

This pH dependence enables dual monitoring of neurotransmitter dynamics: (1) increased background fluorescence, reflecting the release of FFN102 from acidic vesicles to the neutral extracellular space, and (2) decreased fluorescence of individual labeled puncta, indicating the loss of vesicular content through exocytosis . This dual measurement capability provides complementary information about release events, enhancing the probe's utility for studying synaptic function.

Research Applications

Visualization of Dopaminergic Structures

FFN102 enables selective labeling of dopaminergic neurons and their processes in various preparations, including brain slices and possibly in vivo systems . In mouse brain slices, FFN102 specifically labels dopamine cell bodies and dendrites in the ventral midbrain and dopaminergic synaptic terminals in the dorsal striatum . This selective labeling allows researchers to identify and characterize dopaminergic structures with high confidence, without requiring additional markers or genetic manipulations.

The high selectivity of FFN102 for dopaminergic structures makes it particularly valuable for studying disorders affecting the dopaminergic system, such as Parkinson's disease. As noted in the literature, "FFN102 is a promising tool to visualize neuronal degeneration in the 6-OHDA and other Parkinson's disease models" . This application could significantly enhance our understanding of the pathophysiological processes underlying dopaminergic neuron loss and dysfunction.

Measurement of Dopamine Release Dynamics

Analysis of FFN102 destaining kinetics provides insights into the dynamics of dopamine release. Studies have shown that FFN102-labeled puncta can be classified as "destaining" or "non-destaining" based on their response to stimulation . Destaining puncta exhibit an exponential decay in fluorescence upon stimulation, with a mean half-time (t1/2) of approximately 88.0 ± 9.4 seconds in response to 10-Hz stimulation . This variability in release propensity among dopaminergic terminals suggests functional heterogeneity that may be relevant to normal physiology and disease states.

Assessment of DAT Activity

FFN102 can be used to assess dopamine transporter function in situ . Since FFN102 uptake into dopaminergic neurons is DAT-dependent, changes in DAT activity due to pharmacological manipulations, genetic modifications, or disease processes can be detected as alterations in FFN102 loading. This application provides a direct, visually accessible measure of DAT function that complements traditional biochemical assays.

Compatibility with Other Techniques

FFN102 demonstrates excellent compatibility with various imaging approaches and can be used alongside other fluorescent probes. It is sufficiently bright and photostable for both two-photon fluorescence microscopy and standard fluorescence microscopy . Additionally, FFN102 is compatible with green fluorescent protein (GFP) and other fluorescent markers, enabling multiplexed imaging approaches to correlate dopaminergic dynamics with other cellular processes . This versatility makes FFN102 a valuable component of integrated experimental approaches to studying neural function.

Comparative Analysis with Other Fluorescent Probes

Comparison with Other FFN Compounds

Table 2: Comparison of FFN102 with Other Fluorescent Probes

FeatureFFN102FFN200FFN511FM 1-43
Selectivity for Dopaminergic SynapsesHighHighModerateLow
pH SensitivityYesNoNoNo
Loading ProtocolSimple incubationSimple incubationSimple incubationRequires pre-stimulation
Destaining KineticsSlowerFasterVariableVariable
Applicability in Brain SlicesYesYesYesYes
Applicability in Cell CulturesLimited (low DAT/VMAT2 levels)YesVariableYes
Compatibility with GFPYesVariableVariableLimited

Experimental Findings and Research Outcomes

Silent Dopaminergic Terminals

Studies combining FFN102 with other techniques have revealed unexpected heterogeneity among striatal dopaminergic terminals. Research using FFN102 and FM 1-43 (a general marker of recycling synaptic vesicles) found that only approximately 2.2 ± 0.5% of all FFN102-labeled puncta loaded FM 1-43 in an activity-dependent manner . This finding suggests that a large proportion of dopaminergic vesicle clusters may be "functionally silent" in response to electrical stimulation in striatal slices .

This discovery of functionally silent dopaminergic terminals has important implications for understanding dopaminergic transmission in both normal and pathological states. The ability to differentiate between active and silent terminals using tools like FFN102 may provide insights into mechanisms of dopaminergic plasticity and potential targets for therapeutic intervention in disorders affecting dopamine signaling.

Pharmacological Modulation of FFN102 Dynamics

Experimental studies have investigated how various pharmacological agents affect FFN102 loading, storage, and release. For instance, amphetamine (AMPH) has been shown to increase the rate of FFN102 release from dopaminergic neurons, suggesting that FFN102 could be used to study the mechanisms of action of psychostimulants and other drugs that target the dopaminergic system .

Table 3: Key Research Findings Using FFN102

Study FocusMajor FindingsImplications
Selectivity for Dopaminergic NeuronsFFN102 selectively labels dopamine cell bodies, dendrites, and synaptic terminalsProvides a reliable tool for identifying dopaminergic structures without genetic manipulation
Response to StimulationAnalysis of individual puncta revealed both destaining and non-destaining populationsSuggests functional heterogeneity among dopaminergic terminals
Kinetics of ReleaseDestaining puncta exhibited exponential decay with mean t1/2 of 88.0 ± 9.4 seconds at 10-Hz stimulationEstablishes baseline parameters for dopamine release kinetics
Comparison with FM 1-43Only 2.2 ± 0.5% of FFN102 puncta loaded FM 1-43 in an activity-dependent mannerIndicates a large proportion of "functionally silent" dopaminergic terminals
Response to AmphetamineAmphetamine increases the rate of FFN102 releaseDemonstrates utility for studying mechanisms of psychostimulant action
DAT InteractionFFN102 competitively interacts with dopamine at DAT with estimated affinity of ~4.2 μMCharacterizes the pharmacological profile of FFN102 at DAT

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